2-(Difluoromethyl)-4-fluorophenylhydrazine
Description
2-(Difluoromethyl)-4-fluorophenylhydrazine is a fluorinated phenylhydrazine derivative characterized by a difluoromethyl (-CF₂H) group at the 2-position and a fluorine atom at the 4-position of the phenyl ring. Fluorinated phenylhydrazines are critical intermediates in medicinal and heterocyclic chemistry, where fluorine substituents enhance metabolic stability, lipophilicity, and electronic properties . For example, 4-fluorophenylhydrazine derivatives are widely used to synthesize pyridazinones, triazoles, and other nitrogen-containing heterocycles, which are pivotal in drug discovery .
Properties
Molecular Formula |
C7H7F3N2 |
|---|---|
Molecular Weight |
176.14 g/mol |
IUPAC Name |
[2-(difluoromethyl)-4-fluorophenyl]hydrazine |
InChI |
InChI=1S/C7H7F3N2/c8-4-1-2-6(12-11)5(3-4)7(9)10/h1-3,7,12H,11H2 |
InChI Key |
GIUWAHBFXMSZCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)F)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-fluorophenylhydrazine typically involves the introduction of difluoromethyl and fluorophenyl groups onto a hydrazine backbone. One common method involves the reaction of 4-fluorophenylhydrazine with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of advanced difluoromethylating reagents and catalysts can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4-fluorophenylhydrazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in substitution reactions where the difluoromethyl or fluorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield difluoromethyl-4-fluorophenyl oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
2-(Difluoromethyl)-4-fluorophenylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-4-fluorophenylhydrazine exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethyl and fluorophenyl groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table summarizes key fluorinated phenylhydrazine analogs and their properties:
Reactivity and Spectral Properties
- IR Spectra : Fluorinated phenylhydrazines exhibit characteristic C=S (1243–1258 cm⁻¹) and NH (3150–3414 cm⁻¹) stretches. The absence of C=O bands (~1663–1682 cm⁻¹) confirms cyclization to triazoles .
- Tautomerism : In triazole derivatives, fluorinated substituents stabilize the thione tautomer, as evidenced by the absence of S-H bands (~2500–2600 cm⁻¹) .
- NMR Applications : 4-Fluorophenylhydrazine reacts with pyruvate to form hydrazones, enabling quantitative analysis via ¹H-NMR (δ 1.91 ppm for methyl hydrogens) .
Biological Activity
2-(Difluoromethyl)-4-fluorophenylhydrazine is a fluorinated hydrazine derivative that has garnered attention in medicinal chemistry due to its unique electronic properties and potential biological activities. This compound features a difluoromethyl group and a fluorophenyl moiety, which may enhance its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C8H8F3N2, with a molecular weight of approximately 192.16 g/mol. The presence of fluorine atoms is significant as they often contribute to increased metabolic stability and bioactivity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C8H8F3N2 |
| Molecular Weight | 192.16 g/mol |
| IUPAC Name | This compound |
| Functional Groups | Hydrazine, Difluoromethyl, Fluoro-phenyl |
The biological activity of this compound may be attributed to its ability to form covalent bonds with nucleophilic sites on proteins, potentially modulating enzyme activities or inhibiting specific biological pathways. The hydrazone functionality allows for versatile interactions with biomolecules, which can lead to significant pharmacological effects.
Antiviral Activity
Research has indicated that compounds with similar structures exhibit antiviral properties. For instance, studies on related difluoromethyl derivatives have shown selective inhibition against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) . The introduction of difluoromethyl groups has been linked to enhanced antiviral efficacy, suggesting that this compound may also possess similar properties.
Study on Structural Analogues
A comparative study on various fluorinated hydrazines revealed that the presence of fluorinated groups significantly influences biological activity. For example, the introduction of a difluoromethyl group in nucleoside analogues resulted in altered antiviral activity profiles . This suggests that the structural characteristics of this compound could be pivotal in determining its therapeutic potential.
Computational Predictions
Computational methods have been employed to predict the biological activity spectra of compounds like this compound. These methods assess structure-activity relationships (SAR) and provide insights into potential therapeutic effects and toxicological profiles . The electronegative nature of fluorine atoms enhances binding affinities with biological macromolecules, which is crucial for drug design.
Synthesis and Applications
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis have been explored to optimize the production process while minimizing risks associated with exothermic reactions .
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Reaction of difluoromethylated phenol with hydrazine |
| Step 2 | Purification through recrystallization |
| Step 3 | Characterization using NMR and mass spectrometry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
